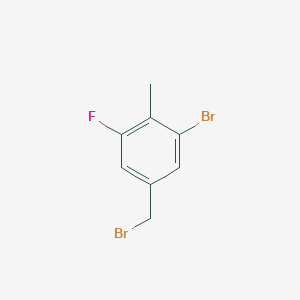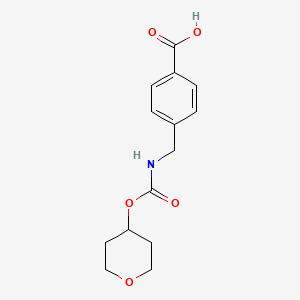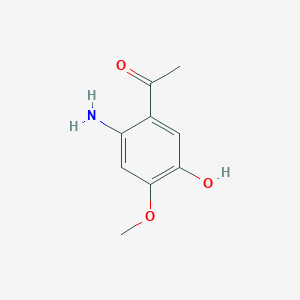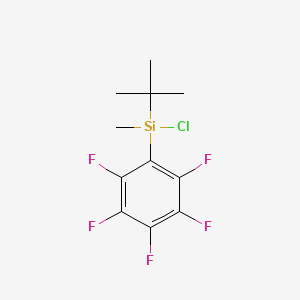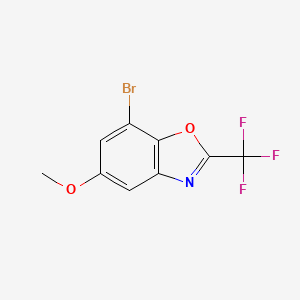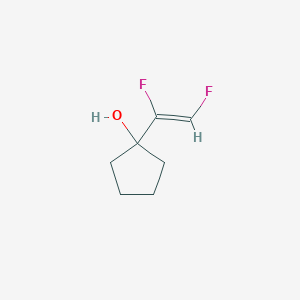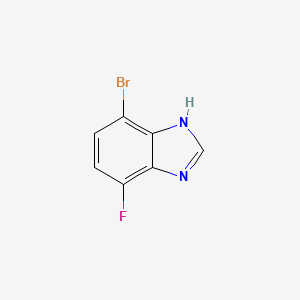
5-Bromo-4-chloro-2-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-2-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClIO. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on a benzene ring, along with an aldehyde functional group. It is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-iodobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Chlorination: Addition of a chlorine atom.
Iodination: Incorporation of an iodine atom.
Formylation: Introduction of the aldehyde group.
Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe). Chlorination might involve chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2). Iodination can be performed using iodine (I2) and an oxidizing agent such as nitric acid (HNO3). Finally, formylation can be carried out using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound often involves scaling up these laboratory methods. The process must be optimized for cost, yield, and safety. Large-scale production may use continuous flow reactors to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-chloro-2-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can replace halogen atoms under appropriate conditions.
Major Products
Oxidation: 5-Bromo-4-chloro-2-iodobenzoic acid.
Reduction: 5-Bromo-4-chloro-2-iodobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-2-iodobenzaldehyde is used in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-chloro-2-iodobenzaldehyde depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The halogen substituents can also participate in various substitution reactions, influencing the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-iodobenzaldehyde: Lacks the chlorine substituent.
4-Chloro-2-iodobenzaldehyde: Lacks the bromine substituent.
5-Bromo-4-chlorobenzaldehyde: Lacks the iodine substituent.
Uniqueness
5-Bromo-4-chloro-2-iodobenzaldehyde is unique due to the presence of all three halogen atoms, which can significantly influence its chemical reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in the synthesis of various complex molecules.
Eigenschaften
Molekularformel |
C7H3BrClIO |
|---|---|
Molekulargewicht |
345.36 g/mol |
IUPAC-Name |
5-bromo-4-chloro-2-iodobenzaldehyde |
InChI |
InChI=1S/C7H3BrClIO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H |
InChI-Schlüssel |
SXKXRWKVVUPQRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)Cl)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


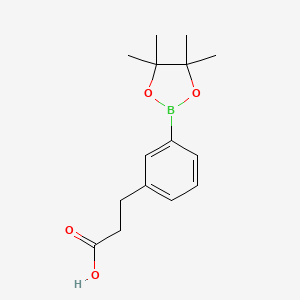
![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)
